3'-Chloro-2-pyrrolidinomethyl benzophenone

Description

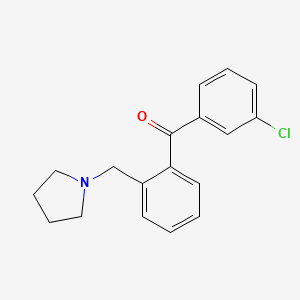

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWQOZRTCJQMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643646 | |

| Record name | (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-50-0 | |

| Record name | (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Design and Methodological Approaches for 3 Chloro 2 Pyrrolidinomethyl Benzophenone

Strategic Frameworks for the Chemical Synthesis of Substituted Benzophenones

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: Conversely, a divergent synthetic plan starts with a common chemical scaffold that is subsequently modified to create a library of related compounds. wikipedia.org In this context, a core benzophenone (B1666685) structure could be synthesized first and then subjected to a series of reactions to introduce the chloro and pyrrolidinomethyl substituents at the desired positions. This method is particularly advantageous for exploring structure-activity relationships by generating a variety of analogs from a single precursor. wikipedia.org

Selection of Key Starting Materials and Precursors

The judicious selection of starting materials is fundamental to the synthetic design. For the construction of 3'-Chloro-2-pyrrolidinomethyl benzophenone, several commercially available or readily synthesizable precursors can be considered:

For the 3-chlorophenyl moiety: 3-Chlorobenzoyl chloride is a common and reactive starting material for introducing the 3-chlorobenzoyl group. google.com Alternatively, 3-chlorobenzoic acid or 3-chlorobenzonitrile (B1581422) could be employed and converted to a suitable reactive intermediate.

For the 2-(pyrrolidinomethyl)phenyl moiety: Toluene (B28343) can serve as an inexpensive starting point, which would then require functionalization, such as benzylic bromination followed by nucleophilic substitution with pyrrolidine (B122466). Another approach could start with 2-chlorotoluene, where the chloro group can be displaced by pyrrolidine prior to the introduction of the carbonyl group.

A patent describes the synthesis of 3'-chloropropiophenone (B116997) from propiophenone (B1677668) and chlorine using aluminum trichloride (B1173362) as a catalyst. google.com Another key intermediate, 3'-Chloro-2-bromopropiophenone, is also noted for its utility in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Formation of the Benzophenone Core Structure

The central ketone linkage in benzophenones is most commonly forged using the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct method for attaching an acyl group to an aromatic ring.

Friedel-Crafts Acylation Protocols in Benzophenone Synthesis

The Friedel-Crafts acylation involves the reaction of an acylating agent, such as an acyl chloride, with an aromatic compound in the presence of a Lewis acid catalyst. youtube.comlibretexts.org For instance, the reaction of benzene (B151609) with benzoyl chloride in the presence of aluminum chloride yields benzophenone. google.com

A variety of catalytic systems can be employed for Friedel-Crafts acylation, each with its own set of advantages and limitations.

Traditional Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective and widely used. researchgate.net However, they are typically required in stoichiometric amounts and can lead to harsh reaction conditions. researchgate.net

Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can also catalyze the acylation, often with only a catalytic amount being necessary. uni-stuttgart.de

Modern Catalytic Systems: To overcome the drawbacks of traditional catalysts, more sustainable alternatives have been developed. These include ionic liquids, which can act as both solvent and catalyst, and solid acid catalysts like zeolites, which offer the benefit of being recyclable. researchgate.net The use of deep eutectic solvents under microwave irradiation has also been shown to promote high yields in shorter reaction times. researchgate.net

The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing the yield and minimizing side products. researchgate.net

| Catalytic System | Examples | Key Advantages | Potential Drawbacks |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available. researchgate.net | Stoichiometric amounts often needed, harsh conditions, waste generation. researchgate.net |

| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH) | Can be used in catalytic amounts. uni-stuttgart.de | Can be corrosive. |

| Ionic Liquids | BmimCl–FeCl₃ | Can act as both catalyst and solvent, potentially reusable. researchgate.net | Catalyst deactivation can occur upon recycling. researchgate.net |

| Solid Acid Catalysts | Zeolites, Clays | Reusable, environmentally friendly. | May require higher temperatures. |

Regiochemical Control in Aromatic Acylation

When the aromatic ring being acylated is already substituted, the position of the incoming acyl group is directed by the existing substituent(s). This regioselectivity is governed by the electronic and steric properties of the groups on the ring.

In the synthesis of this compound, achieving the correct substitution pattern is critical. The chloro group is a deactivating but ortho, para-directing substituent, while the pyrrolidinomethyl group is an activating and ortho, para-directing group. To ensure the desired connectivity, a common strategy is to perform the Friedel-Crafts acylation on a monosubstituted ring and introduce the second substituent later.

For example, the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride would predominantly yield the para-substituted product, 4-methyl-3'-chlorobenzophenone, due to the steric hindrance at the ortho position. Subsequent benzylic bromination and reaction with pyrrolidine would then lead to the desired product.

Alternatively, to avoid issues with regioselectivity, a convergent synthesis using pre-functionalized starting materials is often preferred. For instance, the coupling of a Grignard reagent derived from 1-bromo-2-(pyrrolidinomethyl)benzene with 3-chlorobenzaldehyde, followed by oxidation of the resulting alcohol, would unambiguously yield this compound. nih.gov

| Aromatic Substrate | Acylating Agent | Major Product | Directing Influence |

| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | The methyl group is an ortho, para-director, with the para position being sterically favored. uni-stuttgart.de |

| Chlorobenzene (B131634) | Benzoyl Chloride | 4-Chlorobenzophenone | The chloro group is an ortho, para-director, with the para position being sterically favored. uni-stuttgart.de |

| Anisole | Benzoyl Chloride | 4-Methoxybenzophenone | The methoxy (B1213986) group is a strongly activating ortho, para-director. uni-stuttgart.de |

Alternative Carbon-Carbon Bond Formation Strategies

The creation of the 3'-chlorobenzophenone skeleton is a critical step. While traditional methods like Friedel-Crafts acylation are viable, they often require harsh conditions and stoichiometric Lewis acids. chemistryviews.org Modern organometallic chemistry offers milder and more versatile alternatives for forging the crucial aryl-carbonyl-aryl linkage.

Organometallic Coupling Reactions

Organometallic cross-coupling reactions provide powerful and highly selective methods for the synthesis of diaryl ketones. These reactions typically involve the palladium- or rhodium-catalyzed coupling of an organometallic reagent with an aryl halide or a derivative. researchgate.netorganic-chemistry.org

A prominent strategy is the Suzuki-Miyaura coupling, which can be adapted for ketone synthesis. For instance, the coupling of an arylboronic acid with an acyl chloride is a well-established method. organic-chemistry.org In a potential synthesis of the 3'-chlorobenzophenone core, 3-chlorophenylboronic acid could be coupled with 2-substituted-benzoyl chloride derivatives. Palladium catalysts, such as those supported by phosphine (B1218219) ligands, are commonly employed to facilitate this transformation. organic-chemistry.org

Another powerful approach is the carbonylative coupling reaction. A three-component coupling of an aryl bromide, carbon monoxide, and a boronic acid can construct the diaryl ketone in a single step. nih.gov For example, 1-bromo-3-chlorobenzene (B44181) could be reacted with a suitable 2-substituted-phenylboronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst to yield the desired benzophenone structure. nih.gov Ruthenium-catalyzed couplings of arylboronic acids with aryl aldehydes also represent an efficient pathway to diaryl ketones. researchgate.netoup.com

Table 1: Comparison of Organometallic Coupling Reactions for Diaryl Ketone Synthesis

| Coupling Reaction | Reactants | Catalyst System (Example) | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Acyl Coupling | Arylboronic Acid + Acyl Chloride | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance, mild conditions. organic-chemistry.org |

| Carbonylative Suzuki Coupling | Aryl Halide + Arylboronic Acid + CO | Pd(OAc)₂ / cataCXium A | Atom-economical, builds ketone directly. nih.gov |

| Rhodium-Catalyzed Coupling | Arylboronic Acid + Aryl Aldehyde | Rhodium complex + Base | High yields under mild conditions. researchgate.net |

| Ruthenium-Catalyzed Coupling | Arylboronic Acid + Aryl Aldehyde | [RuHCl(CO)(PPh₃)₃] + Base | Efficient conversion of aldehydes to ketones. researchgate.netoup.com |

Advanced Aryl Ketone Synthesis Methods

Beyond traditional cross-coupling, several advanced methods have emerged for aryl ketone synthesis, offering unique reactivity and substrate scope. Photoredox catalysis, for example, enables C-H functionalization and couplings under exceptionally mild, light-mediated conditions. researchgate.net A synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis allows for the direct functionalization of aldehyde C-H bonds with aryl bromides to form ketones. organic-chemistry.org

Decarboxylative coupling reactions provide another innovative route. For example, a palladium-catalyzed decarboxylative coupling between an aryl α-keto carboxylic acid and an aryl diazonium salt can produce unsymmetrical diaryl ketones. organic-chemistry.org These methods avoid the need for pre-formed organometallic reagents, often using more readily available starting materials. researchgate.net

Introduction of the 2-Pyrrolidinomethyl Moiety

The final key transformation is the installation of the 2-pyrrolidinomethyl group onto the benzophenone scaffold. This is typically achieved via a nucleophilic substitution reaction on a pre-functionalized benzophenone, such as 3'-chloro-2-(halomethyl)benzophenone.

Reductive Amination Methodologies

Reductive amination stands as a cornerstone in the synthesis of amines, offering a powerful method for the formation of carbon-nitrogen bonds. harvard.edu This technique is particularly valuable as it often circumvents issues of overalkylation that can plague direct alkylation methods. harvard.edu The process is broadly defined as the reaction of a carbonyl compound with an amine or ammonia (B1221849) in the presence of a reducing agent. It is estimated that this method is utilized in approximately 25% of all C–N bond formations within the pharmaceutical industry. mdpi.com

The synthesis of this compound via this pathway would theoretically involve the reaction of a suitable benzophenone precursor containing a carbonyl group (an aldehyde or ketone) at the 2-position with pyrrolidine. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced in the same reaction vessel (a "one-pot" procedure) to yield the desired tertiary amine.

A critical aspect of successful reductive amination is the choice of reducing agent. The agent must selectively reduce the protonated iminium ion intermediate faster than it reduces the initial carbonyl compound. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are frequently employed for this purpose due to their mild nature and selectivity. harvard.edu

The Borch reduction, which uses sodium cyanoborohydride, is a classic example. It is typically performed under mildly acidic conditions (pH 6-7) to facilitate iminium ion formation without causing significant reduction of the starting aldehyde or ketone. harvard.edu While effective, the high toxicity of cyanide-based reagents and their byproducts necessitates careful handling and disposal. harvard.edu Sodium triacetoxyborohydride offers a less toxic alternative that is also highly effective for a wide range of substrates, including aromatic aldehydes and ketones with various amines. harvard.edu

The general reaction scheme for the reductive amination to form the target compound is as follows:

Scheme 1: General Reductive Amination Pathway

The selection of the specific reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective under mild acidic conditions; selective for iminium ions; highly toxic. harvard.edu |

| Sodium Triacetoxyborohydride | Na(OAc)₃BH | Aldehydes, Ketones | Milder, less toxic alternative to NaBH₃CN; does not require pH control; high functional group tolerance. harvard.edu |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

Following synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, reagents, and reaction byproducts. The choice of techniques depends on the physical state (solid or liquid) and properties of the crude product and its impurities. A combination of chromatography, recrystallization, and distillation is often employed to achieve high purity. researchgate.net

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a synthetic sequence. researchgate.net This method separates substances based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as they are moved through the column by a liquid mobile phase (the eluent). researchgate.net

For the purification of this compound and its intermediates, silica gel column chromatography is a highly effective method. researchgate.net The process involves loading the crude reaction mixture onto a column packed with silica gel and eluting with a carefully selected solvent system. The polarity of the solvent system is gradually increased to sequentially wash out components with different polarities, with the desired compound being collected in specific fractions. Research on related complex molecules demonstrates the utility of a multi-component solvent system, such as a mixture of ethyl acetate, hexane, and dichloromethane, to achieve fine separation. researchgate.net

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Example from Literature researchgate.net |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |

| Mobile Phase (Eluent) | The solvent or mixture of solvents used to move the compounds through the column. | Ethyl Acetate - Hexane - Dichloromethane - Methanol (e.g., 5:5:1) |

| Separation Principle | Differential partitioning of compounds between the stationary and mobile phases based on polarity. | Less polar compounds elute first, followed by more polar compounds. |

| Monitoring | Fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. | - |

Recrystallization and Distillation Techniques

Recrystallization is a primary technique for purifying crude solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the solution becomes supersaturated. The desired compound then crystallizes out, leaving impurities behind in the solution (mother liquor). In some cases, purification may require both column chromatography and a final recrystallization step to achieve the desired level of purity. researchgate.net

Distillation is used to purify liquids based on differences in their boiling points. For high-boiling compounds or those that are sensitive to thermal decomposition, vacuum distillation is the preferred method. googleapis.com By reducing the pressure inside the apparatus, the boiling points of the substances are lowered, allowing for distillation at a lower temperature and preventing degradation. googleapis.com Intermediates in the synthesis of benzophenones, such as 3'-chloropropiophenone, can be purified by reduced-pressure distillation and rectification to achieve high purity (e.g., 99.7-99.9%). google.com After synthesis, distillation is also used to remove volatile organic solvents from the reaction mixture under reduced pressure before proceeding with other purification steps like chromatography. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Pyrrolidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of protons and carbons within a molecule.

Proton (¹H) NMR Spectroscopy for Diagnostic Proton Environments

The ¹H NMR spectrum of 3'-Chloro-2-pyrrolidinomethyl benzophenone (B1666685) is predicted to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region is expected to show complex multiplets due to the protons on the two phenyl rings. The protons on the 3'-chlorophenyl ring will display a characteristic splitting pattern influenced by the chloro-substituent. The protons on the 2-pyrrolidinomethyl-substituted phenyl ring will also present as a set of multiplets.

The aliphatic region will be characterized by signals from the pyrrolidine (B122466) and methylene (B1212753) bridge protons. The methylene protons of the pyrrolidinomethyl group are diastereotopic and are expected to appear as a singlet or a pair of doublets. The pyrrolidine ring protons will likely show overlapping multiplets.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60-7.80 | m | 4H | Aromatic protons (H-2', H-4', H-5', H-6') |

| ~7.30-7.50 | m | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |

| ~3.60 | s | 2H | -CH₂- (benzyl) |

| ~2.50 | t | 4H | -N-(CH₂)₂- (pyrrolidine) |

| ~1.80 | p | 4H | -(CH₂)₂- (pyrrolidine) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 3'-Chloro-2-pyrrolidinomethyl benzophenone will give rise to a distinct signal. The carbonyl carbon of the benzophenone moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-200 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the pyrrolidine ring and the methylene bridge will be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C=O (carbonyl) |

| ~138.0 | C-1' (Aromatic) |

| ~134.5 | C-3' (Aromatic, C-Cl) |

| ~132.0 | C-1 (Aromatic) |

| ~130.0-125.0 | Aromatic CH carbons |

| ~58.0 | -CH₂- (benzyl) |

| ~54.0 | -N-(CH₂)₂- (pyrrolidine) |

| ~23.5 | -(CH₂)₂- (pyrrolidine) |

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings and within the pyrrolidine ring, aiding in the assignment of these spin systems. sigmaaldrich.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms. sigmaaldrich.comnih.gov This is invaluable for assigning the chemical shifts of protonated carbons. For instance, each aromatic CH signal in the ¹H NMR spectrum will correlate to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, the aliphatic protons of the pyrrolidinomethyl group will correlate to their respective carbons. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). nih.govsigmaaldrich.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For example, the methylene bridge protons would be expected to show correlations to the aromatic carbons of the phenyl ring to which they are attached, as well as to the carbons of the pyrrolidine ring. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.

Predicted key fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl group and the phenyl rings.

Loss of the pyrrolidinomethyl group.

Fragmentation of the pyrrolidine ring.

Loss of a chlorine radical.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. It typically produces protonated molecules [M+H]⁺ in the positive ion mode. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion, which would confirm the molecular weight of the compound. The characteristic isotopic pattern for chlorine would also be observable for the [M+H]⁺ peak. Fragmentation can be induced in the ESI source or in a tandem MS experiment (MS/MS) to provide further structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides definitive structural information by breaking the molecule into characteristic pieces.

Upon ionization, the parent molecule, or molecular ion [M+H]⁺, undergoes collision-induced dissociation. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. Due to the presence of two common chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, any fragment containing the chlorine atom will appear as a pair of peaks (isotopic signature) separated by two mass units (m/z) with a corresponding 3:1 intensity ratio. docbrown.infodocbrown.info

Key fragmentation pathways for this compound include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is susceptible to cleavage. A primary fragmentation is the loss of the pyrrolidinomethyl group, leading to the formation of a stable acylium ion.

Loss of the Pyrrolidine Ring: A significant fragmentation pathway involves the cleavage of the C-N bond, resulting in the loss of the entire pyrrolidine moiety.

Cleavage at the Ketone: The C-C bond between the carbonyl group and the substituted phenyl ring can break, generating distinct fragment ions corresponding to each aromatic part.

Loss of Chlorine: Fragmentation can also involve the loss of the chlorine atom from the chlorophenyl ring. miamioh.edunih.gov

The major fragments observed in the MS/MS spectrum are instrumental in confirming the molecular structure. The most stable and abundant fragment ion typically forms the base peak in the spectrum. docbrown.info

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure / Neutral Loss |

| 300.8 [M+H]⁺ (³⁵Cl) | 229.0 | Loss of C₄H₉N (pyrrolidine) |

| 300.8 [M+H]⁺ (³⁵Cl) | 183.0 | [C₁₂H₈ClO]⁺ - Benzoyl group with chloro-substituent |

| 300.8 [M+H]⁺ (³⁵Cl) | 111.0 | [C₆H₄Cl]⁺ - Chlorophenyl cation |

| 300.8 [M+H]⁺ (³⁵Cl) | 70.1 | [C₄H₈N]⁺ - Pyrrolidinyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed insights into the functional groups and conformational aspects of a molecule. jconsortium.com

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Carbonyl (C=O) Stretching: A strong absorption band characteristic of the benzophenone ketone carbonyl group is observed in the IR spectrum, typically in the region of 1650-1630 cm⁻¹. researchgate.net This band is a key identifier for the benzophenone structure.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidinomethyl group appears in the fingerprint region of the IR spectrum.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the two aromatic rings are typically found in the region of 3100-3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The C-H stretching vibrations of the pyrrolidine ring and the methylene bridge are observed in the 2975-2850 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong band in the lower frequency region of the IR spectrum, typically between 750 and 700 cm⁻¹. uantwerpen.be

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C=O (Ketone) | Stretching | 1645 (strong) | 1643 (moderate) |

| Aromatic C-H | Stretching | 3080-3050 (moderate) | 3075-3055 (strong) |

| Aliphatic C-H | Stretching | 2960-2870 (strong) | 2955-2875 (strong) |

| C=C (Aromatic) | Stretching | 1595, 1575, 1470 (variable) | 1598, 1578 (strong) |

| C-N | Stretching | 1180 (moderate) | 1178 (weak) |

| C-Cl | Stretching | 730 (strong) | 728 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide exact bond lengths, bond angles, and torsional angles. This data confirms the connectivity of the atoms and reveals the molecule's conformation and packing in the crystal lattice.

Although specific crystallographic data for this exact compound is not publicly available, a hypothetical analysis would yield a data table similar to the one below, detailing the crystal system, space group, and unit cell dimensions. researchgate.net Such an analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₈ClNO |

| Formula Weight | 299.8 g/mol riekemetals.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1558 |

| Z (molecules per unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzophenone moiety acts as the primary chromophore in this compound. researchgate.net

The UV-Vis spectrum typically shows two main absorption bands:

An intense band at shorter wavelengths (around 250-260 nm), which is attributed to the π → π* transition within the aromatic rings and the carbonyl group. researchgate.net

A weaker, longer-wavelength band (around 330-340 nm), corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. researchgate.net

The position and intensity of these bands can be influenced by the solvent and the substituents on the phenyl rings. The chloro and pyrrolidinomethyl groups can cause slight shifts ( batochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzophenone.

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~255 | High | Benzoyl group, Aromatic rings |

| n → π | ~335 | Low | Carbonyl group |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quantitative analysis. nih.govinternationaljournalssrg.org

A standard RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as the λmax of its π → π* transition (~255 nm). researchgate.net

The method is validated for linearity, precision, accuracy, and sensitivity to ensure reliable results. The retention time is a characteristic parameter for the identification of the compound under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate quantification. internationaljournalssrg.org

| HPLC Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) internationaljournalssrg.org |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C internationaljournalssrg.org |

| Detection | UV at 255 nm researchgate.net |

| Injection Volume | 10 µL nih.gov |

| Retention Time | ~5-7 minutes (dependent on exact conditions) |

Development of Robust and Validated Analytical Methods

The development of robust and validated analytical methods is fundamental for the quantitative analysis of this compound in various matrices, ensuring consistency, reliability, and accuracy in research and quality control. These methods are essential for determining the compound's purity and concentration. The process involves a multi-step approach, beginning with method development and followed by rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzophenone derivatives and related pharmaceutical compounds. researchgate.net For this compound, a reversed-phase HPLC method would typically be developed. This involves selecting an appropriate stationary phase, often a C18 column, and optimizing the mobile phase composition—usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—to achieve effective separation from any impurities or related substances. nih.gov UV detection is commonly employed, with the detection wavelength set to an absorbance maximum for the compound to ensure high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it a powerful tool for bioanalytical studies and trace-level quantification. nih.gov An LC-MS/MS method for this compound would be developed to provide structural confirmation and accurate measurement in complex matrices. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters that are assessed include:

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable accuracy and precision.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.

The table below outlines typical chromatographic conditions that could be validated for the analysis of this compound.

| Parameter | HPLC-UV | LC-MS/MS |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water (gradient or isocratic elution) nih.gov | Acetonitrile and water with formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min nih.gov | 0.4 mL/min |

| Detection | UV-Vis Detector (e.g., at 230 nm) nih.gov | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Not Applicable | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Temperature | 25 °C nih.gov | 40 °C |

| Injection Volume | 10 µL | 5 µL |

Impurity Profiling and Detection

Impurity profiling is a critical analytical process to identify and quantify all potential organic and inorganic impurities present in a drug substance. nih.gov For this compound, this process is essential to ensure its purity, safety, and quality. Impurities can originate from various sources, including the synthetic pathway (starting materials, intermediates, by-products), degradation of the compound, or contamination during storage. nih.govnih.gov

The identification of impurities is typically accomplished using hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These methods allow for the separation of impurities from the main compound, followed by their structural elucidation based on mass-to-charge ratio and fragmentation patterns.

Common types of impurities that could be anticipated in the synthesis of this compound include:

Unreacted Starting Materials: Such as 2-aminobenzophenone (B122507) or 1,4-dichlorobutane.

Intermediates: Partially reacted compounds from the synthetic steps.

By-products: Formed from side reactions during the synthesis.

Degradation Products: Resulting from exposure to light, heat, or humidity.

Regulatory frameworks, like the ICH guidelines, set thresholds for the reporting, identification, and qualification of impurities. nih.gov For example, an impurity above a certain level (e.g., 0.1%) must be identified and structurally characterized.

The table below lists potential impurities that could be monitored during the analysis of this compound.

| Impurity Type | Potential Compound Name | Origin | Detection Method |

| Starting Material | 2-Amino-3'-chlorobenzophenone | Incomplete reaction | HPLC, LC-MS |

| Reagent | Pyrrolidine | Residual from synthesis | GC-MS, HPLC |

| By-product | Isomeric forms of the main compound | Non-specific reaction | HPLC, LC-MS |

| By-product | Dimerized or polymerized products | Side reactions | LC-MS |

| Degradation Product | Hydrolysis products (e.g., cleavage of the pyrrolidine ring) | Instability in aqueous environment | HPLC, LC-MS |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a definitive analytical technique used to determine the elemental composition of a pure chemical compound. This procedure is crucial for confirming the empirical formula of a newly synthesized molecule like this compound. The analysis measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as chlorine (Cl) in this case.

The process involves combusting a small, precisely weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured by a dedicated elemental analyzer, such as a Perkin Elmer 2400. mdpi.com The instrument then calculates the percentage of each element present in the original sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed chemical formula. For this compound, the chemical formula is C₁₈H₁₈ClNO. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula and the compound's elemental integrity.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.

Molecular Formula: C₁₈H₁₈ClNO Molecular Weight: 299.80 g/mol riekemetals.com

The table below shows the theoretical versus a hypothetical experimental result for the elemental analysis of this compound.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |

| Carbon (C) | 12.01 | 18 | 216.18 | 72.11 | 72.05 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.05 | 6.09 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 11.82 | 11.78 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.67 | 4.65 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.34 | 5.43 |

| Total | 299.784 | 100.00 |

Computational Chemistry and in Silico Investigations of 3 Chloro 2 Pyrrolidinomethyl Benzophenone

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. bohrium.commdpi.com It is extensively used to determine the electronic properties of molecules. bohrium.com A typical DFT study on 3'-Chloro-2-pyrrolidinomethyl benzophenone (B1666685) would likely employ a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p) to perform calculations. bohrium.commdpi.com

A primary output of DFT calculations is the molecule's electronic structure. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule. Natural Bond Orbital (NBO) analysis could also be performed to understand electron density distribution, charge transfer interactions, and the nature of chemical bonds within the molecule. mdpi.com

Hypothetical Data Table: Predicted Electronic Properties of 3'-Chloro-2-pyrrolidinomethyl Benzophenone

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Energy of the outermost electron-containing orbital |

| LUMO Energy | - | Energy of the first empty electron orbital |

| HOMO-LUMO Gap (ΔE) | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Measure of the molecule's overall polarity |

| Ionization Potential | - | Energy required to remove an electron |

| Electron Affinity | - | Energy released when an electron is added |

Note: The values in this table are hypothetical and would need to be calculated using DFT software.

DFT calculations are highly effective in predicting various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov The chemical shifts for ¹H and ¹³C NMR spectroscopy can also be computed, aiding in the structural elucidation of the compound. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.netnih.gov It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (nucleophilic attack) and positive (electrophilic attack) potential. Fukui functions and dual descriptor analysis can further refine this prediction by identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks. chemrxiv.org For this compound, one might predict that the carbonyl oxygen would be a site of negative potential, while the hydrogen atoms of the pyrrolidine (B122466) ring could exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. mdpi.com

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movements over nanoseconds or longer. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. mdpi.comresearchgate.net By explicitly including solvent molecules (e.g., water) in the simulation box, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is critical for predicting the solubility and behavior of the compound in different media. The simulations can also reveal how the solvent influences the conformational preferences of the molecule.

Hypothetical Data Table: MD Simulation Parameters for this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to sample molecular motion |

| Temperature | 300 K | Physiological temperature |

| Pressure | 1 atm | Standard atmospheric pressure |

| Ensemble | NVT or NPT | Statistical ensemble to control thermodynamic variables |

Note: The settings in this table are examples and would be chosen based on the specific research question.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The relationship between the chemical structure of a molecule and its biological activity can be systematically explored through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques are pivotal in modern drug discovery, offering a rational basis for the design of more potent and selective analogs.

Development of Predictive Models for Biological Activity

Predictive QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For a novel compound like this compound, developing such a model would begin with the synthesis and biological evaluation of a library of analogs.

A hypothetical QSAR study for a series of benzophenone derivatives might involve descriptors such as electronic, steric, and lipophilic properties. For instance, a study on benzophenone derivatives as antimalarial agents revealed that potential energy, dipole moment, and electron affinity were key determinants of activity. nih.gov Another study on benzophenones with antileishmanial activity successfully developed predictive models using machine learning techniques like artificial neural networks, achieving high accuracy. scielo.br

To construct a predictive model for this compound and its analogs, a dataset would be compiled, as illustrated in the hypothetical table below. This data would then be subjected to statistical analysis, such as multiple linear regression or more advanced machine learning algorithms, to derive a QSAR equation. nih.govscielo.br

| Compound ID | Substituent (R) | Log(1/IC50) | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft's Es) | Lipophilic Descriptor (e.g., cLogP) |

|---|---|---|---|---|---|

| 1a | H | 5.2 | 0.00 | 0.00 | 3.5 |

| 1b | 3'-Cl | 5.8 | 0.37 | -0.97 | 4.2 |

| 1c | 4'-Cl | 5.6 | 0.23 | -0.97 | 4.2 |

| 1d | 2'-CH3 | 5.1 | -0.07 | -1.24 | 4.0 |

| 1e | 4'-OCH3 | 5.4 | -0.27 | -0.55 | 3.7 |

Identification of Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its structure.

Based on its constituent moieties, the essential pharmacophoric features would likely include:

Hydrogen Bond Acceptor: The carbonyl group of the benzophenone is a strong hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The two phenyl rings provide significant hydrophobic surfaces for van der Waals and pi-pi stacking interactions.

Hydrogen Bond Acceptor/Cationic Center: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or become protonated to form a cationic center, enabling ionic interactions.

Halogen Bond Donor: The chlorine atom at the 3'-position can potentially participate in halogen bonding, a directional interaction that is increasingly recognized in drug design.

Pharmacophore models for kinase inhibitors often feature a combination of hydrogen bond donors, acceptors, and hydrophobic regions. nih.govmdpi.com For instance, a study on p38α MAP kinase inhibitors identified a five-point pharmacophore model with two hydrogen bond donors and three hydrophobic features as crucial for activity. nih.gov

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Benzophenone Carbonyl (C=O) | Interaction with donor groups like -NH or -OH on the target protein. |

| Aromatic/Hydrophobic | Phenyl Rings | Pi-pi stacking, hydrophobic interactions within the binding pocket. |

| Hydrogen Bond Acceptor/Cationic | Pyrrolidine Nitrogen | Hydrogen bonding with acidic residues or ionic interaction if protonated. |

| Halogen Bond Donor | 3'-Chloro substituent | Interaction with electron-rich atoms like oxygen or nitrogen. |

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding ligand-protein interactions at a molecular level.

Prediction of Binding Modes and Affinities

To predict the binding mode and affinity of this compound, a relevant protein target would first need to be identified. Given the prevalence of the benzophenone scaffold in kinase inhibitors, a hypothetical docking study could be performed against the ATP-binding site of a protein kinase. researchgate.net

Docking simulations would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower docking scores typically indicate a more favorable binding interaction. Docking studies on pyrrolidine derivatives have shown significant correlations between docking scores and experimental inhibitory activities. nih.gov

The following table provides a hypothetical example of docking results for this compound and related analogs against a protein kinase.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

|---|---|---|---|

| This compound | -9.5 | 50 | LEU83, LYS30, GLU91 |

| 2-Pyrrolidinomethyl benzophenone | -8.8 | 150 | LEU83, LYS30 |

| 3'-Chlorobenzophenone | -7.9 | 500 | LEU83 |

| Benzophenone | -7.2 | 1200 | LEU83 |

Elucidation of Specific Interactions with Target Proteins

Detailed analysis of the docked poses can elucidate the specific molecular interactions that stabilize the ligand-protein complex. For this compound docked into a hypothetical kinase active site, the following interactions might be observed:

The benzophenone carbonyl could form a crucial hydrogen bond with the backbone amide of a hinge region residue, a common interaction for kinase inhibitors. researchgate.net

The chlorinated phenyl ring could be situated in a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl oxygen.

The unsubstituted phenyl ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

The pyrrolidinomethyl group could extend into a more solvent-exposed region, with the nitrogen atom forming hydrogen bonds with nearby polar residues or water molecules. Docking studies of other pyrrolidine derivatives have highlighted the importance of hydrogen bonding and electrostatic interactions for their activity. nih.govingentaconnect.com

These specific interactions, taken together, would provide a detailed 3D model of how this compound recognizes and binds to its target, offering a rational basis for the design of future analogs with improved potency and selectivity.

Exploration of Biological Activities and Underlying Molecular Mechanisms of 3 Chloro 2 Pyrrolidinomethyl Benzophenone and Its Analogues

Research into Antimicrobial Properties

Benzophenone (B1666685) derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating their effectiveness against a range of pathogenic bacteria and fungi. nih.govresearchgate.net The presence of a chlorine atom in the structure is often associated with enhanced antimicrobial effects. mdpi.com

The antibacterial potential of benzophenone analogues has been substantiated through various in vitro studies. A series of novel benzophenone fused azetidinone derivatives were tested against several bacterial strains, demonstrating notable inhibitory activity. nih.gov For instance, certain chlorinated benzophenone derivatives isolated from the marine-derived fungus Pestalotiopsis heterocornis showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.0 to 50 μg/mL. mdpi.com

Similarly, newly synthesized benzophenone derivatives incorporating a 1,2,3-triazole moiety were evaluated for their antibacterial properties. Two compounds from this series exhibited interesting activity against both Bacillus subtilis and Staphylococcus aureus. researchgate.net The antimicrobial activity of these compounds is often evaluated using standard methods like disc diffusion and broth dilution to determine the zone of inhibition and MIC values. nih.govresearchgate.net

Interactive Table: In Vitro Antibacterial Activity of Benzophenone Analogues

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Chlorinated Benzophenone Derivatives | Staphylococcus aureus | 3.0 - 50 | mdpi.com |

| Chlorinated Benzophenone Derivatives | Bacillus subtilis | 3.0 - 50 | mdpi.com |

| Benzophenone Fused Azetidinones | Various bacterial strains | Not specified | nih.gov |

| Benzophenone Derived 1,2,3-Triazoles | Bacillus subtilis | Not specified | researchgate.net |

The investigation into benzophenone analogues has also revealed significant antifungal properties. For example, a study on 3-benzylideneindolin-2-one, a related heterocyclic compound, demonstrated consistent fungicidal activity against various dermatophyte species, including Trichophyton and Microsporum species, with MICs ranging from 0.25 to 8 mg/L. nih.gov Polyprenylated benzophenones have also been assessed for their in vitro antifungal activity against several Candida species, which are common causes of opportunistic fungal infections in humans. ecu.edu

In a study of novel benzophenone fused azetidinone derivatives, several compounds demonstrated good inhibition against tested fungal strains when compared to the standard drug Ketoconazole. nih.gov Likewise, certain isocoumarins and chlorinated benzophenone derivatives have shown activity against fungal pathogens. mdpi.com The synthetic amide 2-chloro-N-phenylacetamide displayed antifungal activity against Aspergillus flavus strains with MICs between 16 and 256 μg/mL. scielo.br

Interactive Table: In Vitro Antifungal Activity of Benzophenone Analogues and Related Compounds

| Compound Class | Fungal Strain | MIC | Reference |

|---|---|---|---|

| 3-Benzylideneindolin-2-one | Dermatophyte species | 0.25 - 8 mg/L | nih.gov |

| Benzophenone Fused Azetidinones | Various fungal strains | Not specified | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 μg/mL | scielo.br |

Research into the mechanisms underlying the antimicrobial effects of benzophenone analogues points to several cellular targets. A prominent mechanism for some benzophenone-based antibiotics is the targeting of the bacterial membrane. nih.gov These compounds can disrupt the membrane potential by causing the release of potassium ions from the bacterial cells. nih.gov They show affinity for polyanionic components of the cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. nih.gov

For benzophenone analogues fused with β-lactam rings, like azetidinones, the mechanism is believed to involve the inhibition of transpeptidases, enzymes crucial for bacterial cell wall synthesis. nih.gov In fungi, a proposed mechanism is the inhibition of cytochrome P450 enzymes like CYP51 (14-alpha-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The inhibition of these enzymes disrupts membrane integrity and prevents fungal growth. nih.gov

Research on Anticancer Potentials

Benzophenone-containing compounds have been extensively investigated for their anticancer properties, demonstrating the ability to inhibit tumor growth and induce cell death through various molecular pathways. nih.govnih.gov The substitution pattern on the benzophenone core, including the presence of chloro and other functional groups, plays a critical role in their cytotoxic potency. nih.gov

The anticancer activity of benzophenone analogues is often mediated through the induction of apoptosis (programmed cell death). nih.gov Studies have shown that these compounds can trigger apoptosis in tumor cells through the activation of key executioner enzymes like caspase-3. nih.gov For instance, certain 3-chloro-2-azetidinones, which are structurally related to the target compound, induce apoptosis by regulating the expression of pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Bcl-2 and Mcl-1. mdpi.com

Furthermore, some benzophenone analogues exert their effects by targeting specific signaling pathways crucial for cancer progression. The Wnt signaling pathway, which is often dysregulated in cancer, is one such target. nih.govnih.gov Other analogues function as inhibitors of critical enzymes like dihydrofolate reductase (DHFR) or protein kinases such as EGFR and BRAF, which are involved in cell survival and proliferation. nih.govmdpi.com Some derivatives have also been shown to induce pro-apoptotic activity by causing a decrease in the mitochondrial membrane potential. mdpi.com

Benzophenone analogues have been shown to effectively inhibit the proliferation of various cancer cell lines. nih.gov Their antiproliferative effects are often quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, a novel benzophenone analogue, compound 9d, demonstrated significant cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.gov

The inhibition of proliferation can occur through different mechanisms, including cell cycle arrest. Some compounds cause cells to accumulate in a specific phase of the cell cycle, preventing them from dividing. For example, certain 3-chloro-β-lactams induce significant G2/M phase cell cycle arrest, similar to the action of known antimitotic agents. mdpi.comresearchgate.net This disruption of the cell cycle machinery ultimately leads to mitotic catastrophe and cell death. mdpi.com Additionally, some benzophenone analogues can counteract cancer cell migration and invasion, which are key processes in metastasis. nih.govnih.gov

Interactive Table: Anticancer Activity of Benzophenone Analogues

| Compound/Analogue Class | Cancer Cell Line | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| Benzophenone analogue 9d | A549 (Lung) | <50 μM | Inhibition of migration | nih.gov |

| 3-chloro-β-lactam 10n | MCF-7 (Breast) | 17 nM | Tubulin inhibition, G2/M arrest, Apoptosis | mdpi.com |

| 3-chloro-β-lactam 10n | HL-60 (Leukemia) | 10 nM | Tubulin inhibition | mdpi.com |

| Chlorinated Benzophenone derivatives | Various (e.g., A549, HCT116) | 6.8–87.8 μM | Cytotoxicity | mdpi.com |

| Guanidine derivative 24 | HCT-116 (Colon) | ~12.7 µM | Pro-apoptotic | mdpi.com |

Enzyme Modulation and Receptor Binding Investigations

The benzophenone framework is a versatile scaffold that has been explored for its ability to interact with various enzymes and receptors, leading to a range of biological effects.

Benzophenone derivatives have been widely investigated as enzyme inhibitors. nih.gov A significant area of this research has been their role as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. mdpi.comscielo.br The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are a result of their ability to inhibit COX-1 and COX-2. mdpi.com For instance, ketoprofen, a well-known NSAID, possesses a benzophenone structure and functions by inhibiting both COX isoforms, thereby blocking prostaglandin (B15479496) synthesis. scielo.br Studies on various benzophenone analogues have demonstrated their potential to selectively inhibit either COX-1 or COX-2. For example, a glucosylated benzophenone derivative has been shown to selectively inhibit COX-2, while its aglycone counterpart was selective for COX-1. scielo.br Molecular docking studies have further supported the inhibitory potential of novel benzophenone derivatives against COX isoenzymes. mdpi.comnih.gov

Beyond the COX enzymes, other benzophenone derivatives have shown inhibitory activity against other enzymes. For instance, certain hydroxybenzophenones and their N-acyl hydrazone derivatives have demonstrated potent inhibitory activity against the human GST-isoenzyme A1-1.

The interaction of benzophenone analogues with various receptors has been a subject of study, particularly in the context of neurological and inflammatory conditions. For example, the antinociceptive effects of a synthetic benzoxazole (B165842) derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were found to be counteracted by antagonists of adenosinergic, alpha-2 adrenergic, and cholinergic receptors. nih.gov This suggests that the compound's mechanism of action involves modulation of these receptor systems. nih.gov Furthermore, the study indicated that MCBA-induced antinociception involves the modulation of glutamatergic and TRVP1 receptors. nih.gov

In the context of dopamine (B1211576) receptors, which are crucial in various neurological processes, a derivative of (-)-N-propyl-norapomorphine (NPA) containing a chloro-substitution, (R)-(-)-2-Chloro-N-[1-11C-propyl]n-propylnorapomorphine, has been evaluated for its selectivity towards D3 dopamine receptors over D2 receptors. nih.gov

The modulation of receptor systems by benzophenone analogues implies a direct influence on neurotransmitter systems. The aforementioned interaction of a chloro-substituted benzoxazole derivative with adenosinergic, alpha-2 adrenergic, and cholinergic receptors points to its potential to affect signaling pathways mediated by acetylcholine (B1216132) and catecholamines. nih.gov The investigation of a chloro-substituted NPA analogue as a D3-selective probe highlights the potential for this class of compounds to modulate dopaminergic neurotransmission. nih.gov Such interactions are critical in the pathophysiology of several neuropsychiatric disorders.

Anti-inflammatory and Other Pharmacological Research Areas

The anti-inflammatory properties of benzophenone derivatives are a significant area of pharmacological research.

A primary mechanism for the anti-inflammatory effects of benzophenone analogues is the inhibition of prostaglandin synthesis. researchgate.net Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. nih.gov The inhibition of COX enzymes by benzophenone derivatives directly leads to a reduction in prostaglandin production. mdpi.com For example, a study on novel benzophenone-thiazole hybrids showed that they exhibited significant anti-inflammatory activity by inhibiting the release of prostaglandin E2 (PGE2). researchgate.net Another study on substituted benzophenone analogues found that some compounds reduced the total number of leukocytes in an air-pouch test, which is indicative of prostaglandin production inhibition. researchgate.net The presence of a chloro group at the meta position of a benzophenone derivative was found to be associated with the most effective anti-inflammatory activity in one study. nih.gov

The table below summarizes the inhibitory effects of selected benzophenone analogues on PGE2 production.

| Compound/Analogue | Assay | Key Findings | Reference |

| Benzophenone-thiazole hybrids | ex vivo human whole-blood assay | Significant inhibition of PGE2 release. Compounds 5c and 5e showed 82.8% and 83.1% inhibition, respectively. | researchgate.net |

| Substituted benzophenone analogues | Air-pouch test in rats | Reduction in the total number of leukocytes, indicating inhibition of prostaglandin production. | researchgate.net |

| Benzophenone derivative with a meta-chloro group | Carrageenan-induced foot pad edema assay | Showed the most effective anti-inflammatory activity compared to other analogues. | nih.gov |

This table is generated based on findings from studies on benzophenone analogues and does not represent data for 3'-Chloro-2-pyrrolidinomethyl benzophenone itself.

The antinociceptive properties of chloro-substituted compounds have been investigated in various preclinical models. A study on Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) demonstrated significant, dose-dependent inhibition of nociceptive effects in models of formalin, glutamate, and capsaicin-induced pain. nih.gov The antinociceptive effect was found to be mediated through the modulation of multiple receptor systems, including adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as ATP-sensitive potassium channels. nih.gov This suggests a complex mechanism of action involving both central and peripheral pathways. While direct studies on the antipyretic mechanisms of this compound are lacking, the inhibition of prostaglandin synthesis by its analogues is a well-established mechanism for reducing fever.

Antiviral Research Focus

The benzophenone scaffold has been identified as a promising framework in the development of novel antiviral agents. acs.orgnih.gov Research into derivatives of this structural class has revealed potent activity against significant human pathogens, most notably the Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov These compounds have been primarily investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. nih.govnih.gov

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Reverse Transcriptase)

The primary antiviral target identified for benzophenone analogues is the HIV-1 reverse transcriptase (RT), an essential enzyme for the viral replication cycle. nih.gov HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. mdpi.com By inhibiting this enzyme, benzophenone derivatives effectively halt the replication process. nih.gov

Benzophenones belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside analogues, which act as chain terminators after being incorporated into the growing DNA strand, NNRTIs bind to a different, allosteric site on the enzyme. nih.govnih.gov This binding site, often referred to as the NNRTI binding pocket, is a hydrophobic pocket located near the polymerase active site. nih.govfrontiersin.org The binding of a benzophenone NNRTI induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity. nih.gov

Initial high-throughput screening identified a benzophenone compound as a potential NNRTI, which spurred further optimization efforts. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to enhance the potency of these inhibitors against both wild-type HIV-1 and clinically relevant drug-resistant strains. nih.govnih.gov For instance, the benzophenone derivative GW678248 demonstrated highly potent inhibition of wild-type HIV-1 with an IC50 value of 0.5 nM. nih.gov Importantly, it also maintained potent activity against key mutant strains, including those with the K103N and Y181C mutations, which are known to confer resistance to other NNRTIs like efavirenz (B1671121) and nevirapine. nih.gov

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). For example, a quinazolinone derivative, which shares some structural similarities in its mode of inhibition, was found to be a reversible inhibitor of HIV-1 RT with a Ki of 140 nM. nih.gov Another benzophenone analogue, 10i, showed an EC50 of 2.9 nmol/L against wild-type HIV-1. nih.gov

The following interactive table presents the inhibitory activities of selected benzophenone analogues against wild-type and mutant HIV-1 strains.

| Compound | Virus Strain | IC50 (nM) | Reference |

| GW678248 | HIV-1 (Wild-Type) | 0.5 | nih.gov |

| GW678248 | HIV-1 (K103N) | 1 | nih.gov |

| GW678248 | HIV-1 (Y181C) | 0.7 | nih.gov |

| Analogue 10i | HIV-1 (Wild-Type) | 2.9 | nih.gov |

| Analogue 13b | HIV-1 (Wild-Type) | 4.2 | nih.gov |

| L-738,372 | HIV-1 (Wild-Type) | 140 (Ki) | nih.gov |

Molecular Basis of Antiviral Activity

The antiviral activity of this compound and its analogues is rooted in their specific molecular interactions within the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.govresearchgate.net X-ray crystallography studies of benzophenone analogues complexed with HIV-1 RT have confirmed that these molecules indeed occupy the non-nucleoside binding pocket. acs.org

Structure-activity relationship (SAR) studies have provided significant insights into the molecular requirements for potent inhibition. The benzophenone scaffold itself serves as a crucial anchor. The carbonyl group between the two phenyl rings (A- and B-rings) is important for activity. acs.org

Substitutions on the phenyl rings play a critical role in modulating the inhibitory potency. For the B-ring, a para-chloro substituent has been shown to be favorable for activity when compared to other groups like a trifluoromethyl group. acs.org

The C-ring, which in the case of the title compound would be the phenyl ring bearing the chloro and pyrrolidinomethyl substituents, has been a major focus of optimization. It has been hypothesized that substituents at the para position of this ring can extend into a solvent-accessible pocket when the inhibitor is bound to the enzyme. acs.org This has been exploited by introducing various functional groups, such as sulfonamides, to enhance potency against both wild-type and mutant viral strains. acs.org For example, a sulfonamide at the para position yielded excellent potency against key resistant viruses. acs.org

The specific "3'-Chloro-2-pyrrolidinomethyl" substitution pattern of the title compound suggests a particular orientation within the binding pocket. The chloro group at the 3' position and the pyrrolidinomethyl group at the 2' position would create a specific steric and electronic profile that influences binding affinity and specificity. While direct crystallographic data for this exact compound is not publicly available, the extensive research on analogous benzophenones strongly suggests that its mechanism of action would be consistent with that of other NNRTIs, involving allosteric inhibition of the HIV-1 reverse transcriptase. acs.orgnih.gov

Derivative Synthesis and Structure Activity Relationship Sar Elucidation for 3 Chloro 2 Pyrrolidinomethyl Benzophenone Analogues

Rational Design Principles for Novel Benzophenone (B1666685) Derivatives

The rational design of analogues based on the 3'-Chloro-2-pyrrolidinomethyl benzophenone scaffold involves a systematic approach to modify its structure to enhance potency, selectivity, or other pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR) and employing computational and medicinal chemistry principles. researchgate.net

Halogenation Patterns: The position and nature of halogen substituents are critical. The starting compound features a chlorine atom at the 3'-position. SAR studies often explore moving this halogen to other positions (e.g., 2', 4') or replacing it with other halogens like fluorine or bromine. For instance, studies on other benzophenone series have shown that compounds with fluoro and chloro groups at the para-position of the benzoyl ring exhibit significant biological activity. nih.gov The introduction of different halogens can alter the compound's lipophilicity and electronic character, which can impact cell permeability and binding affinity. The 3'-bromo analogue, for example, is a known compound, suggesting that variations in halogenation are a viable strategy. nih.gov

Other Substitutions: Beyond halogens, introducing other functional groups such as hydroxyl (OH), methoxy (B1213986) (OCH₃), methyl (CH₃), or nitro (NO₂) groups can probe the steric and electronic requirements of the target's binding site. mdpi.comresearchgate.net Factorial design methodologies have been used to evaluate the impact of inserting hydroxyl groups at various positions on the benzophenone structure to optimize properties. ufms.br Analysis of some benzophenone derivatives has indicated that the absence of a C4'-methoxy group is strongly related to the inhibition of prostaglandin (B15479496) production, highlighting the nuanced effects of such substitutions. mdpi.comnih.gov

Table 1: Impact of Benzophenone Core Substitution on Activity (Illustrative)

| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |

| Benzophenone-Hydrazones | para-Fluoro on benzoyl ring | Promising IL-6 inhibitory activity | nih.gov |

| Benzophenone-Thiazoles | Absence of C4'-OCH₃ | Strong relation to inhibition of PG production | mdpi.comnih.gov |

| Benzophenone-Pyrimidines | Hydroxyl at C2 of pyridine (B92270) ring | Significant antiproliferative activity | nih.gov |

| General Benzophenones | Hydroxyl (OH) insertion | Modulates electronic properties (HOMO/LUMO gap) | ufms.br |

The 2-pyrrolidinomethyl group is a key feature, providing a basic nitrogen atom that can be protonated at physiological pH, potentially forming ionic interactions with biological targets. It also introduces a specific steric bulk and conformational flexibility.

Ring Modification: The pyrrolidine (B122466) ring itself can be altered. This includes changing the ring size (e.g., to piperidine (B6355638) or azetidine), introducing substituents on the ring (e.g., hydroxyl, alkyl groups), or replacing it with other cyclic or acyclic amine structures.

Linker Modification: The methylene (B1212753) linker (-CH₂-) connecting the pyrrolidine to the phenyl ring can be extended or modified to alter the distance and spatial orientation of the amine relative to the benzophenone core.

Quaternization: The nitrogen atom can be quaternized to introduce a permanent positive charge, which could enhance certain interactions but may also reduce cell permeability.

Encoded combinatorial libraries have been successfully used to synthesize and screen highly functionalized pyrrolidines, demonstrating the feasibility of creating diverse derivatives based on this moiety to identify potent inhibitors for enzymes like angiotensin-converting enzyme. nih.gov

The substitution pattern on the two phenyl rings allows for numerous isomers. For the parent compound, the substituents are at the 3'- and 2-positions. Exploring other positional isomers is a fundamental aspect of SAR studies.

Positional Isomerism: The pyrrolidinomethyl group could be moved from the 2-position to the 3- or 4-position. Similarly, the chloro group could be moved from the 3'-position to the 2'- or 4'-position. Each unique isomer will present a different three-dimensional arrangement of functional groups, leading to potentially different binding modes and biological activities. For asymmetrical benzophenone derivatives, evaluating all regioisomers is a common practice in computational docking studies to predict binding affinities. mdpi.com

Synthetic Methodologies for the Preparation of Analogues